REACTION_CXSMILES
|
C(N[CH:5]([CH3:7])[CH3:6])(C)C.C([Li])CCC.[CH2:13]([O:15][C:16]([CH:18]1[CH2:23][CH2:22][CH2:21][C:20](=[O:24])[CH2:19]1)=[O:17])[CH3:14].C(Br)C=C.C1C[O:32][CH2:31][CH2:30]1>CCCCCC>[CH2:13]([O:15][C:16]([C:18]1([CH2:7][CH:5]=[CH2:6])[CH2:23][CH2:22][CH2:21][C:20]2([O:32][CH2:31][CH2:30][O:24]2)[CH2:19]1)=[O:17])[CH3:14]
|
Name
|
|
Quantity
|
3.97 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
22.1 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
15.8 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
crude mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1CC(CCC1)=O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-20 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 0° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled down at −20° C.
|
Type
|
TEMPERATURE
|
Details
|
cooled at −20° C.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was warmed up to rt slowly
|
Type
|
STIRRING
|
Details
|
stirred at rt for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with ice
|
Type
|
ADDITION
|
Details
|
diluted with ethyl acetate (60 mL)
|
Type
|
WASH
|
Details
|
washed sequentially with 1N aqueous HCl (5 mL), water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1(CC2(OCCO2)CCC1)CC=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.3 g | |
YIELD: PERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |